molecular formula C12H14O4 B14651552 Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate CAS No. 51263-60-6

Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate

Cat. No.: B14651552
CAS No.: 51263-60-6
M. Wt: 222.24 g/mol
InChI Key: UIYRLHCIXDXNFJ-UHFFFAOYSA-N
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Description

Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate is an organic compound with the molecular formula C11H12O4. It belongs to the class of benzodioxane derivatives, which are known for their diverse biological activities. This compound is characterized by a benzodioxane ring system fused with an ethyl acetate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate typically involves the reaction of 1,4-benzodioxane with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A parent compound with similar structural features but lacking the ethyl acetate group.

    Ethyl 1,4-benzodioxan-2-carboxylate: Another derivative with a carboxylate group instead of an acetate group.

    1,4-Benzodioxan-2-carboxylic acid: A carboxylic acid derivative with similar biological activities.

Uniqueness

Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-14-12(13)7-9-8-15-10-5-3-4-6-11(10)16-9/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYRLHCIXDXNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618873
Record name Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51263-60-6
Record name Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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